Home > Products > Screening Compounds P72440 > N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide - 872613-34-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Catalog Number: EVT-2816662
CAS Number: 872613-34-8
Molecular Formula: C25H19N3O7
Molecular Weight: 473.441
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP)

Compound Description: PDMP is a glucosylceramide synthase (GCS) inhibitor. It is used as a pharmacological tool in the study of Gaucher disease and other glycosphingolipid storage diseases. PDMP has been shown to reduce glucosylceramide levels in various tissues, including the brain. []

Relevance: PDMP serves as the basis for property modeling in the search for new GCS inhibitors. The research aimed to identify compounds with similar GCS inhibitory activity to PDMP but with improved brain penetration. This involved modifying the carboxamide N-acyl group of PDMP to reduce its total polar surface area and the number of rotatable bonds, ultimately leading to the discovery of CCG-203586. These modifications highlight the structural relevance of PDMP to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, particularly in the context of exploring structure-activity relationships for GCS inhibition. []

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 is a novel glucosylceramide synthase (GCS) inhibitor. It exhibits low nanomolar potency against GCS and demonstrates reduced recognition by MDR1, indicating improved brain penetration compared to eliglustat tartrate. In vivo studies in mice have shown that CCG-203586 effectively reduces brain glucosylceramide content. []

Relevance: CCG-203586 was designed based on the structure of PDMP, with modifications to improve its brain penetration while retaining GCS inhibitory activity. Both CCG-203586 and N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide share a common structural motif in the form of a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. This structural similarity suggests potential commonalities in their physicochemical properties and interactions with biological targets. []

Relevance: Eliglustat tartrate serves as a reference point in the search for new GCS inhibitors with improved brain penetration. The research aimed to discover compounds like CCG-203586 that exhibit comparable GCS inhibitory activity to eliglustat tartrate but lack P-glycoprotein (MDR1) recognition, thereby enhancing their ability to cross the blood-brain barrier. The development of such compounds highlights the importance of optimizing physicochemical properties, such as those exhibited by N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, to enhance drug delivery to the central nervous system. []

Properties

CAS Number

872613-34-8

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide

Molecular Formula

C25H19N3O7

Molecular Weight

473.441

InChI

InChI=1S/C25H19N3O7/c1-14-16(6-4-7-18(14)28(31)32)24(29)27-22-17-5-2-3-8-19(17)35-23(22)25(30)26-15-9-10-20-21(13-15)34-12-11-33-20/h2-10,13H,11-12H2,1H3,(H,26,30)(H,27,29)

InChI Key

BVDLUBBNVYPYAK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.